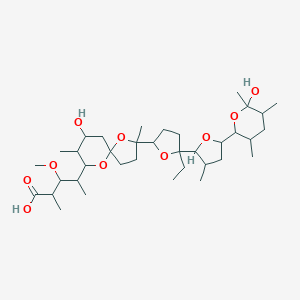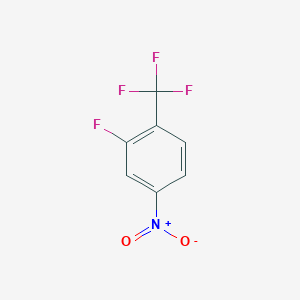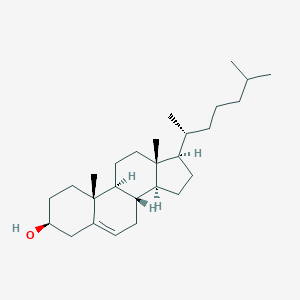
Ethanone, 2,2,2-trifluoro-1-(2-hydroxy-1-cyclopenten-1-yl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 2,2,2-trifluoro-1-(2-hydroxy-1-cyclopenten-1-yl)-(9CI) is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is synthesized using a specific method and has been found to have several biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of Ethanone, 2,2,2-trifluoro-1-(2-hydroxy-1-cyclopenten-1-yl)-(9CI) is not fully understood. However, it has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been found to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
Ethanone, 2,2,2-trifluoro-1-(2-hydroxy-1-cyclopenten-1-yl)-(9CI) has been found to have several biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and inhibit viral replication. It has also been found to improve cognitive function and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethanone, 2,2,2-trifluoro-1-(2-hydroxy-1-cyclopenten-1-yl)-(9CI) in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines. This makes it a useful tool for studying the role of inflammation in various diseases. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are several future directions for the study of Ethanone, 2,2,2-trifluoro-1-(2-hydroxy-1-cyclopenten-1-yl)-(9CI). One area of research is the development of new drugs based on this compound for the treatment of various diseases. Another area of research is the study of the mechanism of action of this compound to better understand its potential applications in scientific research. Additionally, further studies are needed to determine the safety and toxicity of this compound in humans.
Méthodes De Synthèse
The synthesis of Ethanone, 2,2,2-trifluoro-1-(2-hydroxy-1-cyclopenten-1-yl)-(9CI) involves several steps. The starting material is 2-cyclopenten-1-one, which is reacted with trifluoroacetic anhydride to yield 2,2,2-trifluoro-1-(2-oxocyclopentyl) ethanoic acid. This intermediate is then reacted with ethyl chloroformate to yield the final product, Ethanone, 2,2,2-trifluoro-1-(2-hydroxy-1-cyclopenten-1-yl)-(9CI).
Applications De Recherche Scientifique
Ethanone, 2,2,2-trifluoro-1-(2-hydroxy-1-cyclopenten-1-yl)-(9CI) has been studied extensively for its potential applications in scientific research. This compound has been found to have several biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has also been found to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease.
Propriétés
Numéro CAS |
122082-18-2 |
|---|---|
Nom du produit |
Ethanone, 2,2,2-trifluoro-1-(2-hydroxy-1-cyclopenten-1-yl)-(9CI) |
Formule moléculaire |
C7H7F3O2 |
Poids moléculaire |
180.12 g/mol |
Nom IUPAC |
(2Z)-2-(2,2,2-trifluoro-1-hydroxyethylidene)cyclopentan-1-one |
InChI |
InChI=1S/C7H7F3O2/c8-7(9,10)6(12)4-2-1-3-5(4)11/h12H,1-3H2/b6-4- |
Clé InChI |
BJRNEYWPXSZILX-XQRVVYSFSA-N |
SMILES isomérique |
C1C/C(=C(\C(F)(F)F)/O)/C(=O)C1 |
SMILES |
C1CC(=C(C(F)(F)F)O)C(=O)C1 |
SMILES canonique |
C1CC(=C(C(F)(F)F)O)C(=O)C1 |
Synonymes |
Ethanone, 2,2,2-trifluoro-1-(2-hydroxy-1-cyclopenten-1-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Oxa-7-azaspiro[3.5]nonane](/img/structure/B58213.png)
![5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid](/img/structure/B58215.png)




![1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B58224.png)






